molecular formula C8H12N2O B136486 6-(tert-butyl)pyridazin-3(2H)-one CAS No. 147849-82-9

6-(tert-butyl)pyridazin-3(2H)-one

Cat. No.: B136486
CAS No.: 147849-82-9
M. Wt: 152.19 g/mol
InChI Key: TUDXTYPISQDTPK-UHFFFAOYSA-N
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Description

6-(tert-butyl)pyridazin-3(2H)-one is a chemical compound with the molecular formula C8H12N2O. It is a derivative of pyridazinone, characterized by the presence of a tert-butyl group at the 6th position of the pyridazinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butyl)pyridazin-3(2H)-one typically involves the reaction of tert-butylhydrazine with a suitable precursor, such as a diketone or a ketoester. One common method involves the cyclization of tert-butylhydrazine with levulinic acid or its derivatives under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyridazinone ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-(tert-butyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce dihydropyridazinone derivatives .

Scientific Research Applications

6-(tert-butyl)pyridazin-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(tert-butyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 6-(tert-butyl)pyridazin-3(2H)-one
  • tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the tert-butyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-tert-butyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2,3)6-4-5-7(11)10-9-6/h4-5H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDXTYPISQDTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384342
Record name 6-tert-butyl-2,3-dihydropyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147849-82-9
Record name 6-tert-butyl-2,3-dihydropyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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